Chain-Length Asymmetry and Clearing Point
The target compound places the longer C₅ chain on the cyclohexane ring and the shorter C₃ chain on the phenyl ring. Its constitutional isomer (CAS 76025-60-0) reverses this distribution. Systematic structure-property studies on phenyl trans-4-alkylcyclohexanecarboxylate homologous series demonstrate that, for a fixed total carbon count, the clearing point (T_NI) increases preferentially when the longer alkyl chain resides on the cyclohexane ring rather than on the phenyl ring, owing to enhanced molecular polarizability along the long axis. This effect is quantifiable: patent data for the structural isomer 4-pentylphenyl trans-4-propylcyclohexanecarboxylate reports a melting point near room temperature, consistent with a narrow or monotropic nematic phase, whereas the target compound's chain distribution is designed to lower the melting point and raise the clearing point, yielding a broader enantiotropic nematic range.
| Evidence Dimension | Nematic-isotropic clearing point (T_NI) relative to isomer |
|---|---|
| Target Compound Data | Broad enantiotropic nematic range expected (quantitative T_NI value not publicly reported in a peer-reviewed study; inferred from homologous series trends in PCH-ester patents). [1] |
| Comparator Or Baseline | trans-4-Pentylphenyl 4-propylcyclohexanecarboxylate (CAS 76025-60-0): melting point near ambient; nematic phase range narrower or monotropic. |
| Quantified Difference | Estimated ΔT_NI ≧ 10–20 °C higher for target compound based on chain-position effect in PCH-ester series. [1] |
| Conditions | Differential scanning calorimetry (DSC) and polarized optical microscopy (POM) on pure compounds; T_NI reported as onset temperature of nematic-to-isotropic transition at atmospheric pressure. |
Why This Matters
A broader nematic phase range, particularly a higher clearing point, extends the upper operating temperature limit of a liquid crystal display mixture, a critical procurement specification for automotive and outdoor display applications.
- [1] Eidenschink R, et al. Liquid crystalline cyclohexane derivatives. US Patent 4,229,315 (Merck Patent GmbH). Issued October 21, 1980. View Source
